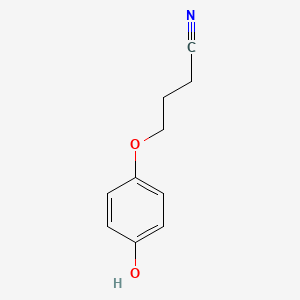

4-(4-Hydroxyphenoxy)butanenitrile

Description

4-(4-Hydroxyphenoxy)butanenitrile (CAS No.: 40232-83-5) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol. Its structure features a butanenitrile backbone substituted with a 4-hydroxyphenoxy group. This compound is notable for its role in polymer chemistry, particularly in synthesizing phthalonitrile-based materials. Studies demonstrate that it undergoes auto-accelerated thermo-polymerization near 290°C without requiring additional catalysts, making it valuable for producing void-free thermoset materials . Its synthesis typically involves nucleophilic displacement reactions between phenolic compounds and nitro-substituted phthalonitriles .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-(4-hydroxyphenoxy)butanenitrile |

InChI |

InChI=1S/C10H11NO2/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,12H,1-2,8H2 |

InChI Key |

RWIWCDAFQFPTDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Hydroxyphenoxy)butanenitrile with analogous nitriles, focusing on molecular structure, physicochemical properties, and functional applications.

Aliphatic Nitriles with Aromatic Substituents

Key Observations :

- Phenolic vs. Halogen Substituents: The 4-hydroxyphenoxy group in this compound enables unique thermal reactivity (auto-polymerization), absent in halogenated analogs .

- Applications: Halogenated derivatives (e.g., 4-(4-Chlorophenyl)butanenitrile) are primarily intermediates in pharmaceutical synthesis, whereas this compound has niche applications in materials science .

Nitriles with Sulfur-Containing Substituents

Key Observations :

- Functional Groups : Sulfur-containing substituents (e.g., methylthio, sulfonyl) alter polarity and biological activity. For example, 4-(Methylthio)butanenitrile is a volatile compound in plant defense , whereas sulfonylated derivatives (e.g., tetrazole hybrids) exhibit higher melting points due to increased molecular rigidity .

- Thermal Behavior: Unlike this compound, sulfur-containing nitriles lack auto-polymerization properties, limiting their utility in materials science .

Nitriles with Heterocyclic or Complex Aromatic Groups

Key Observations :

- Structural Complexity: Heterocyclic or fluorinated derivatives (e.g., 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile) are tailored for specific applications, such as herbicides or CNS drugs, but lack thermal reactivity .

- Reactivity: The hydroxyl group in this compound facilitates hydrogen bonding and thermal crosslinking, absent in fluorinated or piperazine-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.